molecular formula C14H21NO B12622636 3-(3-Ethoxy-benzyl)-piperidine CAS No. 955287-94-2

3-(3-Ethoxy-benzyl)-piperidine

Cat. No.: B12622636
CAS No.: 955287-94-2
M. Wt: 219.32 g/mol
InChI Key: RHQBNQFPMVFZGK-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a benzyl group that has an ethoxy group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-benzyl)-piperidine typically involves the reaction of 3-ethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-benzyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can yield the corresponding amine or alcohol derivatives .

Scientific Research Applications

3-(3-Ethoxy-benzyl)-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-benzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-benzyl)-piperidine
  • 3-(3-Methoxy-benzyl)-piperidine
  • 3-(3-Chloro-benzyl)-piperidine

Uniqueness

3-(3-Ethoxy-benzyl)-piperidine is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for specific applications where the ethoxy group provides a distinct advantage .

Biological Activity

Overview

3-(3-Ethoxy-benzyl)-piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethoxy group attached to a benzyl moiety, which influences its interaction with biological targets, including receptors and enzymes. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H19_{19}N
  • Molecular Weight : 219.31 g/mol
  • CAS Number : 1171079-15-4

This compound's unique structure contributes to its diverse biological activities, making it a subject of various research studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is known to modulate the activity of receptors or enzymes, leading to physiological effects. The ethoxy group enhances its binding affinity and selectivity towards certain targets, which may include:

  • Receptor Binding : Interaction with various receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : Modulating enzyme activity, which can affect metabolic processes.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit antimicrobial properties. Studies have shown that this compound may possess activity against certain bacterial strains, although detailed data on its spectrum of activity is limited. Comparative studies suggest that similar piperidine compounds display varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of piperidine derivatives has been explored in several studies. For instance, structural modifications in piperidine compounds have been linked to enhanced cytotoxicity against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, although specific studies on this compound are still emerging .

Structure-Activity Relationship (SAR)

A significant aspect of understanding the biological activity of this compound involves SAR studies. Research highlights that modifications in the piperidine structure can lead to substantial changes in biological potency:

  • N-(alkyl)benzylpiperidines have been identified as essential pharmacophores for selective receptor antagonism, indicating that similar modifications could enhance the efficacy of this compound .

Comparative Analysis with Related Compounds

A comparative analysis with other benzyl-piperidine derivatives reveals that the presence of the ethoxy group in this compound may confer unique binding properties compared to compounds like 3-(3-Fluoro-benzyl)-piperidine or 3-(3-Chloro-benzyl)-piperidine. These differences can influence their pharmacological profiles and therapeutic applications .

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateEmerging evidenceEthoxy group enhances binding
3-(3-Fluoro-benzyl)-piperidineLowModerateFluorine substitution impacts reactivity
3-(3-Chloro-benzyl)-piperidineModerateHighChlorine substitution affects potency

Properties

CAS No.

955287-94-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(3-ethoxyphenyl)methyl]piperidine

InChI

InChI=1S/C14H21NO/c1-2-16-14-7-3-5-12(10-14)9-13-6-4-8-15-11-13/h3,5,7,10,13,15H,2,4,6,8-9,11H2,1H3

InChI Key

RHQBNQFPMVFZGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC2CCCNC2

Origin of Product

United States

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